2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile
Description
The compound 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile features a pyrimidine-5-carbonitrile core substituted with a methylsulfanyl group at position 2 and a thieno[3,2-c]pyridine moiety at position 2. This structure combines a sulfur-containing substituent (methylsulfanyl) with a fused bicyclic heteroaromatic system (thienopyridine), which may enhance lipophilicity and modulate electronic properties.
The thieno[3,2-c]pyridine scaffold is notable in pharmaceuticals, such as prasugrel, a platelet aggregation inhibitor . The pyrimidine-carbonitrile group is common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-18-13-15-7-10(6-14)12(16-13)17-4-2-11-9(8-17)3-5-19-11/h3,5,7H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKGUPWWEPSJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC3=C(C2)C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of this compound involves multi-step procedures, typically starting with the preparation of the thieno[3,2-c]pyridine core
Reaction Conditions
Reactions are usually conducted under controlled temperature and pressure, with specific solvents and catalysts to drive the process efficiently.
Industrial Production Methods
Scaling up for industrial production might require optimization of reaction conditions to maximize yield and minimize by-products, typically involving advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially affecting the sulfur atom in the methylsulfanyl group.
Reduction: : Reduction reactions may target the pyrimidine or thieno[3,2-c]pyridin ring systems.
Substitution: : Both nucleophilic and electrophilic substitution reactions could be utilized, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: : Conditions could vary, but common reagents include halogenating agents or organometallic reagents.
Major Products
The products will vary depending on the reaction type but can include oxidized or reduced forms of the compound, or derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.
Biology: : Possible applications in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: : Potential therapeutic applications, possibly acting on specific molecular targets.
Industry: : Could be used in the development of new materials or as a precursor in various chemical processes.
Mechanism of Action
The compound's effects depend on its interaction with molecular targets. The pyrimidine and thieno[3,2-c]pyridin cores suggest it might interact with nucleic acids or proteins, potentially affecting enzymatic activities or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs sharing key structural motifs:
Key Observations:
- Lipophilicity : The methylsulfanyl group in the target compound likely increases lipophilicity compared to oxygen-based substituents (e.g., hydroxyphenyl in compound 3) .
- Thermal Stability: Pyrimidine derivatives with methylsulfanyl groups (e.g., 6b ) exhibit moderate melting points (84–115°C), while the fused thienopyridine system in the target compound may elevate its melting point due to rigidity.
- Electronic Effects: The electron-withdrawing carbonitrile group and electron-donating thienopyridine ring could create a polarized scaffold, influencing reactivity and binding interactions.
Antiplatelet Activity
- Thieno[3,2-c]pyridine Derivatives: Prasugrel (a prodrug) and compound C1 (from ) exhibit antiplatelet activity by inhibiting ADP receptors .
- Structure-Activity Relationship (SAR) : Substituents on the pyrimidine ring (e.g., methylsulfanyl vs. acetate in prasugrel) significantly affect potency and pharmacokinetics. Sulfur-containing groups often enhance membrane permeability but may reduce metabolic stability compared to esters .
Antimicrobial and Anticancer Potential
- Pyrimidine-Carbonitrile Derivatives: Compounds like 5-(4-fluoro-phenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () show antimicrobial activity via interactions with microbial enzymes . The target compound’s thienopyridine system could similarly interfere with bacterial or fungal targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
